5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route includes the preparation of the thiophene sulfonamide core and the incorporation of the tetrahydroquinoline moiety. This process often utilizes various coupling agents and reagents to achieve the desired structural configuration.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites on target enzymes, thus modulating their activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 µM |
| 3g | Escherichia coli | 0.21 µM |
| 3f | Candida species | Not specified |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity
In vitro studies have shown that certain derivatives related to this compound exhibit cytotoxic effects on various cancer cell lines. For example:
| Cell Line | Compound Tested | Cytotoxicity (IC50) |
|---|---|---|
| HepG2 | 5-methyl derivative | 15 µM |
| DLD | 5-methyl derivative | 10 µM |
These results indicate a potential for further development in cancer therapeutics .
Case Studies
A notable study evaluated the biological activity of related compounds in a series of experiments designed to assess their antimicrobial and cytotoxic properties. The results demonstrated that modifications in the chemical structure significantly influenced their biological activities:
- Antimicrobial Testing : Compounds were tested against common pathogens, showing varying degrees of effectiveness.
- Cytotoxicity Assays : The MTT assay revealed that certain derivatives had promising cytotoxic effects against human cancer cell lines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated significant antiproliferative activity against human tumor cells, with mean GI50 values indicating effective growth inhibition at low concentrations (15.72 μM) .
- Mechanism of Action : The compound appears to interfere with cellular processes critical for tumor growth and survival, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity:
- Testing Against Pathogens : The compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Potential for Drug Development : The structure of the compound positions it as a candidate for developing new antimicrobial agents capable of overcoming antibiotic resistance.
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated the anticancer properties of various sulfonamide derivatives, including the target compound. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests that the target compound may possess comparable efficacy.
Case Study 2: Antimicrobial Screening
In another study focusing on new thiopyrimidine–benzenesulfonamide compounds, derivatives were assessed for their antimicrobial properties against several bacterial strains . The findings highlighted the potential of sulfonamide compounds in addressing the challenges posed by antibiotic-resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs identified in the literature, focusing on structural variations and their implications.
Substituent Variations on the Tetrahydroquinoline Ring
- 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): Key difference: The tetrahydroquinoline ring here bears a 1-methyl group and a 2-oxo (keto) moiety instead of the 1-propyl group in the target compound. However, the shorter methyl substituent may reduce lipophilicity compared to the propyl group, affecting pharmacokinetics.
Functional Group Modifications in Thiophene-Linked Compounds
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related derivatives (): Key difference: These compounds replace the sulfonamide group with alcohol or methylamino functionalities. Impact: The absence of the sulfonamide group eliminates its strong hydrogen-bond acceptor/donor capacity, likely reducing affinity for targets like carbonic anhydrases or serotonin receptors. The alcohol or amine groups may instead facilitate interactions with metal ions or acidic residues.
Substituent Position and Chain Length
- 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (): Key difference: A naphthalene system replaces the tetrahydroquinoline, and the chain length between the thiophene and amine is extended. However, the longer chain may introduce steric hindrance or reduce target specificity.
Structural and Functional Data Table
Research Findings and Implications
- Hydrogen-Bonding Patterns : The sulfonamide group in the target compound likely forms stronger hydrogen bonds than the keto or alcohol groups in analogs, as demonstrated in studies on hydrogen-bond functionality (). This could translate to higher selectivity for enzymes like carbonic anhydrase.
- Crystallographic Data : Structural determination tools like SHELX () and ORTEP () have been critical in resolving conformational differences between such analogs, particularly in analyzing the ethyl linker’s flexibility.
- Impurity Profiling : Derivatives with unspecified impurities (e.g., fluorine-substituted naphthalenes in ) highlight the need for rigorous analytical methods to distinguish the target compound from structurally similar byproducts.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide?
Methodological Answer:
- Step-wise coupling : Begin with the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core via cyclization of an appropriate amine precursor. Introduce the ethyl linker via nucleophilic substitution or reductive amination. Couple the thiophene-2-sulfonamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for sulfonamide bond formation.
- Catalytic Systems : Test Pd-catalyzed cross-coupling for sterically hindered intermediates. Monitor reaction progress via TLC or LC-MS to identify optimal stopping points .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the tetrahydroquinoline and thiophene rings. Pay attention to coupling constants in the ethyl linker region (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfonamide group (e.g., m/z 340–360 for the thiophene-sulfonamide fragment).
- Elemental Analysis : Ensure carbon/nitrogen/sulfur ratios align with theoretical values (±0.3% tolerance) .
Q. How can researchers identify and quantify common impurities during synthesis?
Methodological Answer:
- HPLC-PDA Analysis : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted starting materials (e.g., residual tetrahydroquinoline precursors). Set detection thresholds at 0.1% for any unspecified impurity .
- Spiking Studies : Introduce known impurities (e.g., des-methyl analogs or sulfonamide hydrolysis products) to calibrate retention times and quantify limits of detection (LOD < 0.05%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity discrepancies between in vitro and cellular assays. Correlate sulfonamide group electronegativity with target binding .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions under physiological conditions (e.g., solvation, pH) to explain variability in IC values. Validate with mutagenesis studies on key binding residues .
Q. What experimental strategies address discrepancies in reported metabolic stability profiles?
Methodological Answer:
- Orthogonal Assay Design : Compare microsomal stability (human liver microsomes) with hepatocyte clearance assays. Adjust incubation conditions (e.g., NADPH concentration) to isolate phase I vs. phase II metabolism .
- Isotope-Labeling : Synthesize -labeled analogs to track metabolic pathways via LC-MS/MS. Focus on oxidative N-dealkylation of the tetrahydroquinoline moiety as a potential instability hotspot .
Q. How should researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Methodological Answer:
- LogP Optimization : Balance hydrophilicity (for solubility) and lipophilicity (for membrane permeability) by modifying the propyl chain length or introducing polar substituents on the thiophene ring. Aim for logP ~2–3 .
- Tissue Distribution Studies : Use radiolabeled compounds () in rodent models to quantify accumulation in target organs (e.g., liver, brain) and correlate with efficacy/toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
